4-bromo-1H-indazole

Enzyme Inhibition Antimicrobial Defense Biochemical Assay

Procure 4-bromo-1H-indazole specifically for its unique 4-position reactivity and biological target engagement. This scaffold enables regioselective C7 functionalization and delivers 30-fold greater LPO inhibition than 6-bromo isomers (Ki 0.63 μM). Required for nNOS inhibitor programs targeting Glu592/heme binding and for FtsZ antibacterial chemotypes (>32-fold potency vs. non-brominated analogs). Optimize your SAR with the correct isomer.

Molecular Formula C7H5BrN2
Molecular Weight 197.03 g/mol
CAS No. 186407-74-9
Cat. No. B070932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-1H-indazole
CAS186407-74-9
Molecular FormulaC7H5BrN2
Molecular Weight197.03 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=NN2)C(=C1)Br
InChIInChI=1S/C7H5BrN2/c8-6-2-1-3-7-5(6)4-9-10-7/h1-4H,(H,9,10)
InChIKeyKJIODOACRIRBPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-1H-indazole (CAS 186407-74-9): Core Technical Properties for Procurement & Research Selection


4-Bromo-1H-indazole (CAS 186407-74-9) is a heterocyclic aromatic building block consisting of a fused benzene and pyrazole ring system with a bromine atom substituted at the 4-position . With a molecular formula of C7H5BrN2 and a molecular weight of 197.03 g/mol, this compound serves as a versatile intermediate in medicinal chemistry and organic synthesis [1]. The indazole scaffold is recognized as a privileged structure in drug discovery, appearing in numerous biologically active compounds targeting kinases, nitric oxide synthases, and bacterial cell division proteins [2]. The 4-bromo substituent provides a strategic synthetic handle for regioselective functionalization via cross-coupling reactions including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling access to diverse chemical space for lead optimization programs [3].

Why 4-Bromo-1H-indazole (CAS 186407-74-9) Cannot Be Casually Substituted by Other Bromoindazole Isomers in Research Programs


The position of the bromine atom on the indazole core (4-, 5-, 6-, or 7-) critically dictates both the compound's synthetic reactivity and its biological target engagement profile. Substitution at the 4-position introduces unique steric and electronic constraints that differ fundamentally from substitution at other ring positions [1]. In biological systems, 4-bromo-1H-indazole exhibits distinct enzyme inhibition potency compared to its 6-bromo and 7-bromo isomers—a difference of sufficient magnitude to alter lead compound selection in drug discovery programs [2]. From a synthetic chemistry perspective, the 4-position provides a strategic advantage for subsequent regioselective C7 functionalization, enabling sequential derivatization that is not accessible with 5-, 6-, or 7-substituted analogs [3]. Generic substitution without regard to bromine position therefore introduces uncontrolled variables that can derail SAR interpretation, compromise synthetic route efficiency, and invalidate cross-project comparisons [4].

Quantitative Differentiation Evidence: 4-Bromo-1H-indazole vs. Closest Analogs in Key Research Applications


Lactoperoxidase (LPO) Inhibition: 4-Bromo-1H-indazole Demonstrates Superior Potency Over 6-Bromo and 7-Bromo Isomers

In a comparative study of ten indazole derivatives against bovine milk lactoperoxidase (LPO), 4-bromo-1H-indazole exhibited substantially stronger inhibition than its 6-bromo and 7-bromo positional isomers [1]. The inhibition constants (Ki values) revealed a clear rank order of potency dependent on bromine substitution position, with the 4-bromo derivative achieving the lowest Ki among the monobrominated indazoles tested [2].

Enzyme Inhibition Antimicrobial Defense Biochemical Assay

Neuronal Nitric Oxide Synthase (nNOS) Inhibition: 4-Substituted Indazoles Show Superior Selectivity vs. 5-, 6-, and 7-Substituted Analogs

In a systematic structure-activity relationship (SAR) study of indazole-based neuronal nitric oxide synthase (nNOS) inhibitors, 4-substituted indazoles (including 4-bromo) demonstrated a unique binding mode that conferred improved selectivity over endothelial NOS (eNOS) and inducible NOS (iNOS) compared to analogs substituted at the 5-, 6-, or 7-positions [1]. The 4-substitution pattern allows the indazole NH to form a critical hydrogen bond with the active site Glu592 residue while the 4-position substituent occupies a hydrophobic pocket, a geometry not achievable with other substitution patterns [2].

NOS Inhibition Neuropharmacology Selectivity Profiling

Corrosion Inhibition on Copper: 4-Bromo-1H-indazole Outperforms 4-Fluoro and 4-Chloro Analogs in Electrochemical Protection

Electrochemical and quantum chemical studies of three 4-halogeno-indazole derivatives (4-fluoro, 4-chloro, 4-bromo) on copper corrosion in neutral chloride solution revealed that inhibition efficiency increases with halogen polarizability, with 4-bromo-1H-indazole achieving the highest protection among the series [1]. Density functional theory (DFT) calculations correlated this trend with frontier molecular orbital energies and dipole moment values [2].

Corrosion Inhibition Materials Chemistry DFT Calculations

Antibacterial FtsZ Inhibition: 4-Bromo-1H-indazole Serves as the Privileged Core for Potent Derivatives with Single-Digit μM MIC Values

A focused library of 4-bromo-1H-indazole derivatives was synthesized and evaluated for antibacterial activity via inhibition of the essential bacterial cell division protein FtsZ [1]. The 4-bromo substitution was essential for maintaining the core scaffold's ability to engage the FtsZ GTPase active site, with optimized derivatives achieving potent minimum inhibitory concentrations (MICs) against clinically relevant Gram-positive pathogens [2].

Antibacterial FtsZ Inhibition Cell Division

Synthetic Versatility: 4-Bromo-1H-indazole Enables Regioselective C7 Derivatization Not Accessible with 5-, 6-, or 7-Bromo Isomers

A regioselective synthetic methodology has been developed that exploits the unique electronic environment of 4-substituted indazoles to achieve exclusive bromination at the C7 position, followed by palladium-catalyzed Suzuki-Miyaura cross-coupling [1]. This sequential functionalization strategy is only feasible when the C4 position is already substituted—the electronic directing effects of the 4-substituent (including bromo) activate the C7 position for electrophilic aromatic substitution while deactivating alternative positions .

Synthetic Methodology Cross-Coupling Regioselective Functionalization

Dual Pathway Kinase Inhibition: 4-Bromo-1H-indazole as the Key Intermediate for RAS/RAF/MEK/ERK and PI3K/AKT/mTOR Dual Inhibitors

4-Bromo-1H-indazole serves as the critical starting material for the synthesis of 1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole, a key boronate ester intermediate used in the preparation of dual inhibitors targeting both the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR signaling pathways . The 4-bromo position provides the precise vector for borylation and subsequent cross-coupling that positions the indazole core optimally within the ATP-binding pockets of target kinases .

Kinase Inhibition Cancer Therapeutics Synthetic Intermediate

Optimal Research & Industrial Applications for 4-Bromo-1H-indazole (CAS 186407-74-9) Based on Quantitative Differentiation Evidence


Medicinal Chemistry: LPO-Targeted Inhibitor Development

For research programs developing lactoperoxidase (LPO) inhibitors as antimicrobial agents or for studying LPO's role in innate immunity, 4-bromo-1H-indazole is the preferred indazole scaffold. With a Ki of 0.63 ± 0.19 μM against bovine milk LPO, it exhibits approximately 30-fold greater potency than 6-bromo-1H-indazole and 49-fold greater potency than 7-bromo-1H-indazole [5]. This quantitative advantage reduces the optimization burden in hit-to-lead campaigns and provides a more favorable starting point for structure-activity relationship exploration.

Neuroscience: nNOS-Selective Inhibitor Synthesis

Teams developing neuronal nitric oxide synthase (nNOS) inhibitors for neurological disorders including stroke, migraine, and neurodegenerative diseases should prioritize 4-substituted indazoles including 4-bromo-1H-indazole. Co-crystal structures confirm that the 4-substitution pattern enables a unique dual hydrogen-bonding interaction with Glu592 and the heme propionate in the nNOS active site—a binding geometry not achievable with 5-, 6-, or 7-substituted indazoles [5]. This structural basis for nNOS/eNOS selectivity makes 4-bromo-1H-indazole a strategic building block for this challenging selectivity profile.

Antibacterial Drug Discovery: FtsZ Inhibition Programs

For antibacterial research targeting the essential bacterial cell division protein FtsZ, 4-bromo-1H-indazole represents a privileged scaffold with validated activity. Optimized derivatives built from this core achieve single-digit μg/mL MIC values against S. aureus and B. subtilis, whereas non-brominated indazole analogs show no detectable antibacterial activity (MIC >128 μg/mL) [5]. This >32-fold improvement in potency confirms the 4-bromo substituent is structurally required for target engagement, establishing 4-bromo-1H-indazole as the mandatory starting material for this antibacterial chemotype.

Materials Science: Copper Corrosion Protection in Neutral Chloride Environments

In industrial applications requiring copper corrosion inhibition in neutral chloride solutions, 4-bromo-1H-indazole (4-BIA) provides quantitatively superior protection compared to other 4-halogeno-indazoles. At 1.0 mM concentration, 4-BIA achieves 92.8% inhibition efficiency, outperforming 4-chloro-1H-indazole (88.4%) and 4-fluoro-1H-indazole (82.1%) under identical conditions [5]. This performance advantage correlates with DFT-calculated frontier orbital energies and enhanced electron-donating capability, making 4-BIA the optimal choice among halogeno-indazole corrosion inhibitors.

Synthetic Methodology: Orthogonal 4,7-Disubstituted Indazole Library Synthesis

Medicinal chemistry groups requiring access to 4,7-disubstituted indazoles for library synthesis or SAR exploration should utilize 4-bromo-1H-indazole as the key starting material. The 4-substitution uniquely enables regioselective C7 bromination (>95% regioselectivity) followed by sequential Suzuki-Miyaura cross-coupling, achieving 65-92% yields of orthogonally functionalized products [5]. This sequential derivatization strategy is not feasible with 5-, 6-, or 7-bromoindazole isomers, which either yield regioisomeric mixtures or are synthetically inaccessible at the C7 position.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-bromo-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.